
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole, also known as FTOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing three nitrogen and two oxygen atoms. The compound has a molecular formula of C16H14FNO3 and a molecular weight of 295.29 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is not well understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have demonstrated that this compound can inhibit tumor growth and angiogenesis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits high solubility in organic solvents, making it suitable for use in various assays. However, this compound also has some limitations. It is unstable in acidic conditions and can undergo hydrolysis, which can affect its biological activity. It is also relatively expensive compared to other compounds with similar biological activity.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the synthesis of this compound derivatives with improved biological activity and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can be synthesized through various methods, including the reaction of 2-fluorobenzoyl chloride with 2,3,4-trimethoxyaniline, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-fluorobenzohydrazide with 2,3,4-trimethoxybenzaldehyde in the presence of phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-11(14(22-2)15(13)23-3)17-20-19-16(24-17)10-6-4-5-7-12(10)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQDERXQLXMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
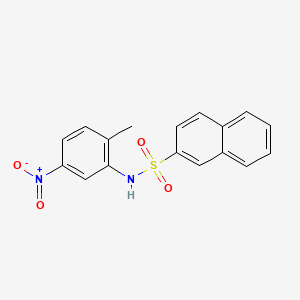


![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
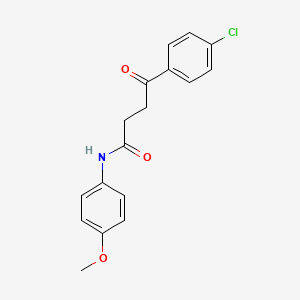
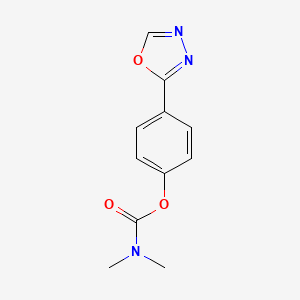
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)
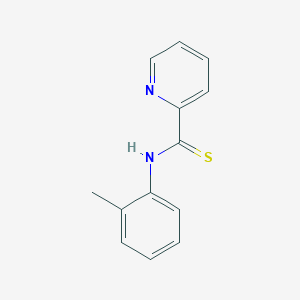
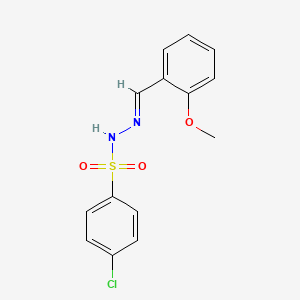
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
